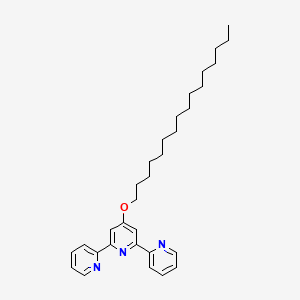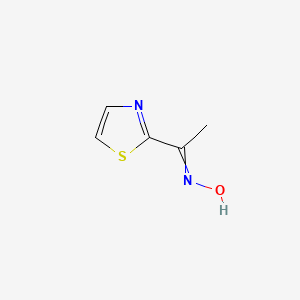
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, also known as TFTA, is a synthetic organic compound belonging to the class of fluoroacetophenones. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 87°C. TFTA is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of fluoroacetophenones, and as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used as a catalyst in the synthesis of complex molecules, including natural products, and as a ligand in coordination chemistry.
Wirkmechanismus
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is an acylating agent that is used in a variety of chemical reactions. In a typical reaction, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone reacts with a nucleophile, such as an alcohol, to form an acylated product. This reaction is catalyzed by a base, such as sodium hydroxide, which helps to protonate the nucleophile and facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone have not been extensively studied. However, it is known that 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can act as an acylating agent, and thus it is possible that it could interfere with normal biochemical and physiological processes. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic organic compound, and thus it has the potential to be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has several advantages as a synthetic intermediate for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic compound, and thus it has the potential to be toxic if handled improperly.
Zukünftige Richtungen
There are numerous potential future directions for research involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone. For example, further research could be conducted to explore the biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as its potential toxicity. Additionally, more research could be done to explore the use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone as a catalyst in the synthesis of complex molecules, and as a ligand in coordination chemistry. Finally, research could be conducted to explore new synthetic methods for the preparation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as new applications for this compound.
Synthesemethoden
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can be synthesized from 4-trifluoromethylphenol and trifluoroacetic anhydride via a condensation reaction. In this reaction, the trifluoroacetic anhydride acts as an acylating agent, while the 4-trifluoromethylphenol acts as a nucleophile. The reaction proceeds via a nucleophilic attack of the phenol on the anhydride, followed by a dehydration step to form the desired product.
Eigenschaften
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c1-2(17)3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFQCVLPIXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)